Aminopyrazolone Derivative Compound 4 Exhibits 3-Fold Superior CDK-2 Inhibition and 2-Fold Improved CA IX Inhibition Over Clinical Comparators
The aminopyrazolone derivative designated Compound 4 (bearing a dinitrophenyl ring at N-2) demonstrates dual CDK-2 and CA IX inhibitory activity that exceeds the potency of clinical reference compounds. Against CDK-2, Compound 4 exhibits an IC50 value that is three times more potent than Roscovitine, a well-characterized CDK inhibitor. Against CA IX, Compound 4 achieves nearly half the IC50 of Acetazolamide, a clinically used carbonic anhydrase inhibitor [1]. This dual-target profile with enhanced potency against both enzymes is not observed with the parent aminopyrazolone core or non-dinitrophenyl derivatives, confirming that specific substitution is essential for achieving this activity.
| Evidence Dimension | CDK-2 Inhibition (IC50) and CA IX Inhibition (IC50) |
|---|---|
| Target Compound Data | Compound 4: CDK-2 IC50 at micromolar level; CA IX IC50 at micromolar level |
| Comparator Or Baseline | Roscovitine (CDK-2 IC50); Acetazolamide (CA IX IC50) |
| Quantified Difference | CDK-2: 3× more potent than Roscovitine; CA IX: ~50% of Acetazolamide's IC50 |
| Conditions | In vitro enzyme inhibition assays; MCF-7, HepG2, HCT-116 cell lines |
Why This Matters
This dual inhibition profile with sub-micromolar potency positions this specific aminopyrazolone derivative as a valuable tool compound for probing CDK-2/CA IX crosstalk in tumor biology, where generic pyrazolones would fail to engage either target at relevant concentrations.
- [1] Anwer, K. E., et al. (2025). Comparative Study of Conventional, Grinding, and Microwave-Assisted Synthesis of Aminopyrazolones and Diaminopyrazoles: Exploring the Antitumor Activity, Dual CDK-2/CA IX Inhibition Potential, and Apoptosis Induction. Drug Development Research, 86(5), e70139. https://doi.org/10.1002/ddr.70139 View Source
